2-(BENZOYLAMINO)-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE

Zinc-Activated Channel (ZAC) Cys-loop receptor negative allosteric modulator

2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide (CAS 332911-19-0) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide analog class. This class has been functionally characterized as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor.

Molecular Formula C17H13N3O2S
Molecular Weight 323.4 g/mol
CAS No. 332911-19-0
Cat. No. B3836853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(BENZOYLAMINO)-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE
CAS332911-19-0
Molecular FormulaC17H13N3O2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3
InChIInChI=1S/C17H13N3O2S/c21-15(12-6-2-1-3-7-12)19-14-9-5-4-8-13(14)16(22)20-17-18-10-11-23-17/h1-11H,(H,19,21)(H,18,20,22)
InChIKeyXKDRMCXMNRVMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide (CAS 332911-19-0): Structural Identity and Baseline Characterization for Procurement


2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide (CAS 332911-19-0) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide analog class [1]. This class has been functionally characterized as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor [1]. The compound features a benzoylamino substituent at the ortho position of the benzamide phenyl ring, distinguishing it from other analogs studied as ZAC antagonists or quorum sensing inhibitors [1].

Why Generic Substitution Fails for 2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide: The Critical Role of Ortho-Substitution Pattern


Within the N-(thiazol-2-yl)-benzamide class, even minor structural modifications profoundly alter pharmacological activity. Structure-activity relationship (SAR) studies on 61 analogs revealed that the identity and position of substituents on both the phenyl ring and the thiazole ring are critical determinants of ZAC antagonism, with small changes (e.g., moving a single methyl group) causing complete loss of activity in some analogs [1]. The 2-benzoylamino substituent present in CAS 332911-19-0 introduces an additional hydrogen-bond donor/acceptor motif absent in all quantitatively profiled analogs, precluding reliable extrapolation of potency or selectivity data from any single literature comparator and rendering generic substitution highly unreliable [1].

Quantitative Differentiation Evidence for 2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide (CAS 332911-19-0) Relative to Structural Analogs


ZAC Antagonist Pharmacophore: Structural Determinants of Activity in N-(Thiazol-2-yl)-benzamide Analogs

The N-(thiazol-2-yl)-benzamide scaffold has been validated as a ZAC antagonist pharmacophore through systematic SAR analysis of 61 analogs [1]. Key active analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, 5a), achieved IC50 values of 1–3 μM at ZAC expressed in Xenopus oocytes, while many analogs with alternative phenyl ring substituents were completely inactive [1]. CAS 332911-19-0 retains the core N-(thiazol-2-yl)-benzamide scaffold but incorporates a 2-benzoylamino group, a substitution pattern not evaluated in the published 61-compound SAR series. This ortho-benzoylamino motif is predicted to alter hydrogen-bonding capacity and steric bulk relative to the mono-substituted phenyl analogs, potentially affecting both ZAC binding and off-target receptor interactions [1].

Zinc-Activated Channel (ZAC) Cys-loop receptor negative allosteric modulator

Selectivity Profile of N-(Thiazol-2-yl)-benzamide Class Against Cys-Loop Receptors

The class representative TTFB (5a) exhibited no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors when tested at 30 μM [1]. This demonstrates that the N-(thiazol-2-yl)-benzamide scaffold can achieve selectivity for ZAC over closely related Cys-loop family members. Whether the 2-benzoylamino substituent in CAS 332911-19-0 preserves, improves, or reduces this selectivity window remains experimentally undetermined [1].

Cys-loop receptor selectivity 5-HT3A receptor GABAA receptor

Mode of Antagonism: Negative Allosteric Modulation vs. Orthosteric Competition

Mechanistic studies on compound 1 and TTFB (5a) established that N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of ZAC, targeting transmembrane and/or intracellular domains rather than competing at the orthosteric Zn2+/H+ binding site [1]. TTFB exhibited state-dependent inhibition with a slow onset of channel block [1]. This allosteric mechanism is fundamentally distinct from orthosteric antagonists and carries different implications for use-dependence and receptor modulation. Whether this mechanism is preserved with the 2-benzoylamino substitution in CAS 332911-19-0 remains to be experimentally confirmed [1].

negative allosteric modulator (NAM) state-dependent inhibition Zn2+-evoked currents

Optimal Research Application Scenarios for 2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide (CAS 332911-19-0) Based on Current Evidence


Structure-Activity Relationship Expansion for ZAC Antagonist Chemotype

This compound is best deployed as a probe for SAR expansion studies investigating the impact of ortho-benzoylamino substitution on the N-(thiazol-2-yl)-benzamide ZAC antagonist pharmacophore, given that all 61 analogs characterized in the foundational SAR study bear different substitution patterns [1]. Direct functional comparison against TTFB (IC50 1–3 μM) and compound 1 (IC50 6.1 μM) in ZAC-expressing oocytes would establish whether the benzoylamino group improves, retains, or abolishes activity [1].

Selectivity Profiling Across Cys-Loop Receptor Panel

Following the class-level selectivity precedent established by TTFB (no activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM), this analog can be used to determine whether the 2-benzoylamino modification alters the selectivity fingerprint across the Cys-loop receptor superfamily [1]. This profiling is essential before any in vivo or tissue-based application of this compound.

Allosteric Mechanism Confirmation via Schild Analysis

Based on the noncompetitive, allosteric mechanism established for compound 1 and TTFB, researchers can systematically evaluate whether CAS 332911-19-0 retains negative allosteric modulator (NAM) behavior at ZAC through Schild analysis and state-dependence experiments in oocyte TEVC recordings [1]. This would determine if the compound is suitable for studies requiring use-dependent channel modulation.

Quote Request

Request a Quote for 2-(BENZOYLAMINO)-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.